N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline
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Overview
Description
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, has unique properties that make it valuable for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline typically involves the reaction of 5-methyl-1H-benzotriazole with a suitable aniline derivative. The reaction conditions often include the use of solvents such as chloroform or methanol and may require the presence of a catalyst to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is common to isolate the final product from any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of advanced materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to form π–π stacking interactions and hydrogen bonds allows it to bind with enzymes and receptors in biological systems, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: A simpler derivative with similar chemical properties but fewer applications.
1H-Benzotriazole: Another benzotriazole derivative with widespread use as a corrosion inhibitor and in organic synthesis.
Uniqueness
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline stands out due to its unique combination of the benzotriazole moiety and the tetradecyloxy group, which imparts specific properties such as enhanced solubility and stability. This makes it particularly valuable for applications requiring long-term stability and resistance to harsh conditions .
Properties
Molecular Formula |
C28H42N4O |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-2-tetradecoxyaniline |
InChI |
InChI=1S/C28H42N4O/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-33-28-18-15-14-17-25(28)29-23-32-27-20-19-24(2)22-26(27)30-31-32/h14-15,17-20,22,29H,3-13,16,21,23H2,1-2H3 |
InChI Key |
RAWABVUKTYGERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=C(C=C(C=C3)C)N=N2 |
Origin of Product |
United States |
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